4-Ethyltoluene
Overview
Description
4-Ethyltoluene is an organic compound with the formula CH3C6H4C2H5 . It is one of three isomers of ethyltoluene, the other two isomers being 3-ethyltoluene and 2-ethyltoluene . All are colorless liquids and all are used for the production of specialty polystyrenes .
Synthesis Analysis
Ethyltoluene is produced by ethylation of toluene . The reaction is as follows: CH3C6H5 + C2H4 → CH3C6H4C2H5 . Over typical acid catalysts, this process gives a mixture of the 2-, 3-, and 4- isomers . Using a modified zeolite catalyst, the alkylation is shape-selective for the 4- isomer .Molecular Structure Analysis
The molecular structure of 4-Ethyltoluene can be represented as CH3C6H4C2H5 .Chemical Reactions Analysis
4-Ethyltoluene is subjected to dehydrogenation to give 4-vinyltoluene . This dehydrogenation is conducted in the presence of zinc oxide catalysts .Physical And Chemical Properties Analysis
4-Ethyltoluene is a colorless liquid . It has a molar mass of 120.195 g/mol . It has a density of 0.861 g/cm3 and a boiling point of 162 °C .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Green Chemistry .
Summary of the Application
4-Ethyltoluene is a valuable chemical traditionally produced from fossil feedstocks. The production of 4-ethyltoluene from renewable and cheap lignin is of great significance .
Methods of Application or Experimental Procedures
A new route to produce 4-ethyltoluene from lignin has been reported. It was discovered that RhCl3-LiI-LiBF4 was an efficient catalytic system for the reaction of lignin with CO to form 4-ethyltoluene . In the reaction, ethylbenzene was first formed via demethoxylation and depolymerization of lignin, which was further transformed into 4-ethyltoluene by methylation using methoxy from the lignin .
Results or Outcomes
The yield of 4-ethyltoluene could reach 9.5 wt% when GVL-lignin was used as the starting material. Interestingly, 5.2 wt% yield of 4-ethyltoluene was obtained when raw poplar was directly used as the starting material .
Use as Intermediates
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
4-Ethyltoluene is used as intermediates in various chemical reactions .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures depend on the particular chemical reaction in which 4-Ethyltoluene is being used as an intermediate .
Results or Outcomes
The outcomes of these reactions vary widely, as 4-Ethyltoluene can be used in a variety of different chemical reactions .
Production of Specialty Polystyrenes
Specific Scientific Field
This application falls under the field of Polymer Chemistry .
Summary of the Application
4-Ethyltoluene is used for the production of specialty polystyrenes . Polystyrenes are widely used in various industries due to their excellent properties such as transparency, low cost, and ease of fabrication .
Methods of Application or Experimental Procedures
4-Ethyltoluene is subjected to dehydrogenation to give 4-vinyltoluene . This process is conducted in the presence of zinc oxide catalysts .
Results or Outcomes
The outcome of this process is the production of 4-vinyltoluene, which is a key monomer in the production of specialty polystyrenes .
Use in Gas Chromatography
Specific Scientific Field
This application falls under the field of Analytical Chemistry .
Summary of the Application
4-Ethyltoluene can be used as a standard in gas chromatography . Gas chromatography is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .
Methods of Application or Experimental Procedures
In gas chromatography, a sample is carried by an inert gas (the mobile phase) through a column packed with a stationary phase. The different components in the sample will interact differently with the stationary phase, causing them to travel at different speeds and thus separate from each other .
Results or Outcomes
The use of 4-Ethyltoluene as a standard in gas chromatography allows for the identification and quantification of various compounds in a sample .
Production of Methylstyrenes
Specific Scientific Field
This application falls under the field of Industrial Chemistry .
Summary of the Application
4-Ethyltoluene is used as a precursor to methylstyrenes . Methylstyrenes are important in the production of polystyrene resins, which have a wide range of applications in the plastics industry .
Methods of Application or Experimental Procedures
4-Ethyltoluene undergoes dehydrogenation to give methylstyrenes . This process is conducted in the presence of zinc oxide catalysts .
Results or Outcomes
The outcome of this process is the production of methylstyrenes, which are key monomers in the production of polystyrene resins .
Use in Gas Chromatography
Specific Scientific Field
This application falls under the field of Analytical Chemistry .
Summary of the Application
4-Ethyltoluene can be used as a standard in gas chromatography . Gas chromatography is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .
Methods of Application or Experimental Procedures
In gas chromatography, a sample is carried by an inert gas (the mobile phase) through a column packed with a stationary phase. The different components in the sample will interact differently with the stationary phase, causing them to travel at different speeds and thus separate from each other .
Results or Outcomes
The use of 4-Ethyltoluene as a standard in gas chromatography allows for the identification and quantification of various compounds in a sample .
Safety And Hazards
Future Directions
4-Ethyltoluene is currently produced from fossil feedstocks . Production of 4-ethyltoluene from renewable and cheap lignin is of great significance . A new route to produce 4-ethyltoluene from lignin has been reported . This work provides a new strategy to produce valuable aromatic compounds from renewable resources .
properties
IUPAC Name |
1-ethyl-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12/c1-3-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLPEMVDPFPYPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9029194 | |
Record name | 4-Ethyltoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9029194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Reference #1] Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Benzene, 1-ethyl-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Ethyltoluene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11099 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
3.0 [mmHg] | |
Record name | 4-Ethyltoluene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11099 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Ethyltoluene | |
CAS RN |
622-96-8 | |
Record name | 1-Ethyl-4-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethyltoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethyltoluene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74177 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-ethyl-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Ethyltoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9029194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethyltoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.784 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-ETHYLTOLUENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6JY83VLB5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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